2-cyano-N-(4-cyanophenyl)acetamide
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Overview
Description
2-cyano-N-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C10H7N3O. It is a derivative of cyanoacetamide and features both cyano and acetamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with cyanoacetic acid or its derivatives. One common method includes the condensation of 4-cyanophenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-cyanophenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as phenacyl bromide and catalysts like triethylamine in solvents like ethanol.
Substitution Reactions: Often use alkyl halides or acyl chlorides as electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(4-cyanophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-cyanophenyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in condensation and substitution reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific heterocyclic compounds synthesized from it .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog without the phenyl group, used in similar synthetic applications.
N-(4-cyanophenyl)acetamide: Lacks the cyano group on the acetamide moiety, resulting in different reactivity and applications.
Uniqueness
2-cyano-N-(4-cyanophenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-cyano-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14) |
InChI Key |
JFDWEWOVUDNSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CC#N |
Origin of Product |
United States |
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